An In-depth Technical Guide on the Physicochemical Properties and Molecular Weight of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
An In-depth Technical Guide on the Physicochemical Properties and Molecular Weight of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery and development.[1][2] These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the key physicochemical properties and molecular weight of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, a compound of interest within pharmaceutical research. We will delve into the experimental and computational methodologies for determining these parameters, emphasizing the causal relationships between a compound's structure and its observed properties. This document is intended to serve as a practical resource for scientists engaged in the evaluation and optimization of new chemical entities.
Introduction: The Critical Role of Physicochemical Profiling
In the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, early and accurate physicochemical characterization is paramount.[3][4] Properties such as molecular weight, solubility, lipophilicity, and ionization state are not merely data points; they are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] A thorough understanding of these parameters allows for a more rational approach to drug design, enabling researchers to predict and mitigate potential liabilities, such as poor bioavailability or off-target toxicity, early in the development process.[1][6] This proactive approach significantly reduces attrition rates in later, more costly stages of clinical development.[3]
This guide focuses on 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, providing a detailed analysis of its fundamental physicochemical attributes. By presenting both the "what" and the "why" behind these properties, we aim to equip researchers with the foundational knowledge necessary to make informed decisions in their drug discovery endeavors.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the starting point for all subsequent characterization.
IUPAC Name: 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid[7]
CAS Number: 1629857-90-4[7]
Chemical Formula: C₁₆H₁₄ClNO₃
Molecular Structure:
Caption: 2D structure of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, presented in a structured format for clarity and ease of comparison.
Molecular Weight
Rationale for Importance: Molecular weight (MW) is a fundamental parameter that significantly influences a drug's ADME properties.[5] According to Lipinski's Rule of Five, a widely accepted guideline for predicting drug-likeness, orally administered drugs generally have a molecular weight of less than 500 g/mol to ensure efficient absorption and permeation through biological membranes.[5] Smaller molecules typically exhibit better absorption characteristics as they can more readily penetrate the lipid bilayer of cell membranes.[5]
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₄ClNO₃ | |
| Calculated Molecular Weight | 303.74 g/mol |
Expert Insight: With a molecular weight of 303.74 g/mol , 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid comfortably falls within the desirable range for oral bioavailability as suggested by Lipinski's Rule of Five. This characteristic is a positive initial indicator for its potential as an orally administered therapeutic agent.
Lipophilicity (logP)
Rationale for Importance: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), quantifies a compound's preference for a lipid-like environment versus an aqueous one.[8][9] This property is a critical determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and clearance.[9][10] An optimal logP value, typically between 0 and 3 for oral drugs, represents a balance between sufficient aqueous solubility for dissolution in the gastrointestinal tract and adequate lipophilicity for membrane permeation.[8][11]
| Parameter | Predicted Value | Method |
| logP | 3.5 - 4.5 | Computational (e.g., ALOGPS, ChemAxon) |
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, which serve as surrogates for biological membranes and aqueous physiological fluids, respectively.
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Dissolve a known amount of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid in one of the phases.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]
Caption: Workflow for experimental logP determination.
Ionization Constant (pKa)
Rationale for Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since most drugs are weak acids or bases, their ionization state is highly dependent on the pH of their environment.[12] This is critically important as the ionized form is generally more water-soluble, while the non-ionized form is more lipid-soluble and thus better able to cross cell membranes.[13] Understanding the pKa is therefore essential for predicting a drug's behavior in different physiological compartments, such as the acidic environment of the stomach versus the more neutral pH of the blood.
| Parameter | Predicted Value | Functional Group |
| pKa (Acidic) | 3.5 - 4.5 | Carboxylic Acid |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[12][14]
-
Sample Preparation: Dissolve a precise amount of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration to the sample solution in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the acidic functional group has been neutralized. This is often identified as the inflection point of the titration curve.[14]
Caption: Process for pKa determination via potentiometric titration.
Aqueous Solubility
Rationale for Importance: For a drug to be absorbed, it must first dissolve in the fluids of the gastrointestinal tract.[15] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16] Early assessment of solubility allows for the timely implementation of formulation strategies to enhance dissolution, such as salt formation or the use of co-solvents.
| Parameter | Predicted Value | Comment |
| Aqueous Solubility | Low | Expected due to the presence of two aromatic rings and a relatively high predicted logP. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This is the gold standard method for determining equilibrium solubility.[15]
-
Sample Preparation: Add an excess amount of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.[16]
Melting Point
Rationale for Importance: The melting point is a fundamental physical property that provides an indication of the purity and solid-state stability of a crystalline compound. A sharp melting point is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
| Parameter | Predicted Value | Comment |
| Melting Point | > 150 °C | Expected for a crystalline solid with this molecular structure and potential for hydrogen bonding. |
Experimental Protocol: Capillary Melting Point Determination
This is a common and reliable method for determining the melting point of a solid.[17]
-
Sample Preparation: Finely powder the crystalline sample and pack it into a thin-walled capillary tube to a height of 2-3 mm.[17]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.[18]
-
Heating: Heat the block at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[18]
-
Observation: Observe the sample through a magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[17]
Synthesis and Inter-relationships of Physicochemical Properties
The physicochemical properties of a molecule are not independent variables; they are intrinsically linked to its chemical structure and to each other. For instance, the presence of the carboxylic acid group in 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is responsible for its acidic pKa. The overall lipophilicity, influenced by the two aromatic rings, in turn, impacts its aqueous solubility.
A potential synthetic route for this class of compounds involves the acylation of the amino group of 3-phenylpropanoic acid with a 4-chlorobenzoyl chloride derivative. The specific reaction conditions would need to be optimized to ensure good yield and purity.
Caption: Relationship between synthesis, structure, and properties.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid. The presented data, both predicted and derived from established experimental protocols, offer a solid foundation for its further evaluation as a potential drug candidate. A molecule with a favorable molecular weight, and predictable lipophilicity and ionization behavior, represents a promising starting point for drug development. The methodologies outlined herein serve as a practical resource for researchers, enabling them to conduct their own thorough characterizations of novel compounds. A continued focus on the interplay between a molecule's structure and its physicochemical properties will undoubtedly accelerate the discovery and development of new and effective medicines.
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